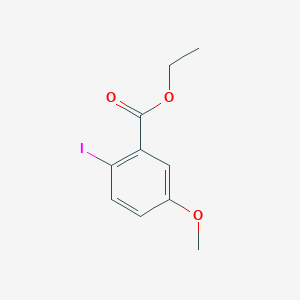

Ethyl 2-iodo-5-methoxybenzoate

説明

Structural Features and Chemical Classification within Haloarene Esters

Ethyl 2-iodo-5-methoxybenzoate, with the chemical formula C10H11IO3, belongs to the class of haloarene esters. sinfoochem.com Its structure consists of a central benzene (B151609) ring substituted with an iodine atom at the 2-position, a methoxy (B1213986) group at the 5-position, and an ethyl ester group. aobchem.com This specific arrangement of a halogen (iodine) and an ester group directly attached to an aromatic ring defines it as a haloarene ester.

The key structural features include:

Aromatic Ring: A stable benzene ring that serves as the core of the molecule.

Iodine Substituent: A large halogen atom that significantly influences the compound's reactivity, particularly in cross-coupling reactions where it can act as a leaving group.

Methoxy Group: An electron-donating group that can affect the electronic properties of the aromatic ring.

Ethyl Ester Group: A functional group that can be hydrolyzed to a carboxylic acid or undergo other transformations.

The IUPAC name for this compound is this compound. nih.gov The presence and position of these functional groups are crucial to its chemical behavior and utility in organic synthesis.

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 104807-65-0 | C10H11IO3 | 306.10 g/mol |

| 2-Iodo-5-methoxybenzoic acid | 54413-93-3 | C8H7IO3 | 278.04 g/mol |

| Ethyl 2-methoxybenzoate (B1232891) | 7335-26-4 | C10H12O3 | 180.20 g/mol |

| Ethyl 5-iodo-2-methylbenzoate | 612833-45-1 | C10H11IO2 | 290.10 g/mol |

| 2-Chloro-5-ethyl-1-iodo-3-methoxybenzene | 2711244-17-4 | C9H10ClIO | Not specified |

Significance in Contemporary Organic Chemistry and Research Domains

This compound serves as a key intermediate in the synthesis of more complex organic molecules. chemicalbook.com Aryl iodides are particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, which are fundamental methods for forming carbon-carbon bonds. fiveable.me The iodine atom in this compound can be readily substituted, allowing for the introduction of a wide variety of functional groups. fiveable.me

Its utility extends to medicinal chemistry, where the synthesis of novel pyrimidine (B1678525) derivatives with potential biological activities is an active area of research. mdpi.com The core structure of this compound can be modified to create new molecular entities for pharmacological testing.

Historical Context and Evolution of Research on Substituted Aryl Iodides

The study of substituted aryl iodides has a long history in organic chemistry. The development of methods for their synthesis has been a continuous area of research. Early methods often involved direct iodination, which could sometimes lead to a mixture of products. acs.org

Over the decades, more refined and selective methods for synthesizing aryl iodides have been developed. These include the Sandmeyer reaction, which involves the diazotization of aromatic amines followed by treatment with an iodide salt. acs.org More recent advancements have focused on metal-catalyzed reactions, such as the copper(I)-catalyzed conversion of aryl bromides to aryl iodides and palladium-catalyzed decarbonylative couplings of aromatic esters. organic-chemistry.orgacs.org The development of these sophisticated synthetic tools has made compounds like this compound more accessible for research and development. researchgate.net

The evolution of synthetic methodologies has been crucial for the broader application of substituted aryl iodides in various fields, including materials science and medicinal chemistry. mdpi.commdpi.com The ability to precisely introduce an iodine atom onto an aromatic ring, as seen in this compound, is a testament to the progress in synthetic organic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUXIBYOAQNUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743853 | |

| Record name | Ethyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104807-65-0 | |

| Record name | Ethyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Iodo 5 Methoxybenzoate and Analogous Iodoarene Carboxylates

Esterification Strategies from 2-Iodo-5-methoxybenzoic Acid Precursors

The most direct route to Ethyl 2-iodo-5-methoxybenzoate is through the esterification of its corresponding carboxylic acid, 2-iodo-5-methoxybenzoic acid. chemicalbook.combiosynth.comnih.gov This transformation is typically achieved via Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. chemicalbook.com

In a typical procedure, 2-iodo-5-methoxybenzoic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ethyl ester, water, a byproduct of the reaction, is often removed. chemicalbook.combyjus.com This can be accomplished using a Dean-Stark apparatus or by simply using a large excess of ethanol. chemicalbook.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ethyl ester product.

| Reactant | Reagent | Catalyst | Product | Notes |

| 2-Iodo-5-methoxybenzoic acid | Ethanol | Sulfuric Acid | This compound | Reversible reaction; water removal increases yield. chemicalbook.com |

Direct Aromatic Iodination Protocols

An alternative synthetic strategy involves the direct iodination of an aromatic precursor that already contains the ethyl benzoate (B1203000) and methoxy (B1213986) functionalities. This approach relies on electrophilic aromatic substitution (SEAr), a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.orgnih.gov

Electrophilic Iodination with Iodine Monochloride and Molecular Iodine

Direct iodination of activated aromatic rings can be achieved using various iodinating agents. For electron-rich aromatic compounds, such as those containing a methoxy group, reagents like molecular iodine (I₂) or iodine monochloride (ICl) can be employed. wikipedia.orgorganic-chemistry.org The reaction often requires a catalyst to generate a more potent electrophile. For instance, the combination of iodine and an oxidizing agent can produce the highly electrophilic iodonium (B1229267) ion (I⁺). mdpi.com

Historically, direct iodination was considered challenging due to the reversibility of the reaction, where the product can be reduced back to the starting material by the hydrogen iodide (HI) byproduct. uni.edu To overcome this, an oxidizing agent, such as nitric acid or mercuric oxide, is often added to oxidize HI back to I₂, thus driving the reaction to completion. uni.eduuni.edu More modern methods utilize reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. organic-chemistry.org

Regioselectivity and Ortho/Para/Meta Directing Effects of Substituents

The position of iodination on the aromatic ring is dictated by the directing effects of the existing substituents. wikipedia.orgchemistrytalk.org In the case of a precursor like ethyl 3-methoxybenzoate, the methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orgchemistrytalk.org The ester group (-COOEt), on the other hand, is a deactivating group and a meta-director because it withdraws electron density from the ring. vanderbilt.edu

When both an activating and a deactivating group are present on the ring, the activating group generally controls the regioselectivity of the substitution. Therefore, for ethyl 3-methoxybenzoate, the incoming electrophilic iodine would be directed to the positions ortho and para to the methoxy group. The position ortho to the methoxy group and meta to the ester group (the C2 position) is sterically less hindered than the other ortho position, making it a likely site for iodination. The para position relative to the methoxy group is also a potential site for substitution. The precise ratio of ortho to para isomers can be influenced by reaction conditions and steric factors. wikipedia.org

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ | Activating | Ortho, Para wikipedia.orgchemistrytalk.org |

| -COOEt | Deactivating | Meta vanderbilt.edu |

Halogen Exchange Reactions for Iodoarene Formation

A third major pathway to iodoarenes involves halogen exchange reactions, where a different halogen atom, typically bromine or chlorine, is replaced by iodine. manac-inc.co.jpnih.gov These methods are particularly useful when the corresponding bromo- or chloro- precursor is more readily accessible.

Metal-Mediated Halogen-Iodine Exchange Methodologies

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides with the aid of metal catalysts. manac-inc.co.jpnih.gov Copper-catalyzed halogen exchange reactions have proven to be effective for converting aryl bromides and chlorides into aryl iodides. nih.govfrontiersin.org These reactions typically involve heating the aryl halide with an iodide salt, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst. frontiersin.org The use of ligands, such as diamines, can often accelerate the reaction and improve yields. nih.gov This method offers a broad scope and is tolerant of various functional groups. nih.govfrontiersin.org

More recently, palladium-catalyzed and photo-induced metal-free Finkelstein-type reactions have also been developed, offering milder and more sustainable alternatives. organic-chemistry.orgnih.gov

| Precursor | Reagents | Catalyst | Product |

| Ethyl 2-bromo-5-methoxybenzoate | Sodium Iodide | Copper(I) Iodide | This compound |

| Ethyl 2-chloro-5-methoxybenzoate | Potassium Iodide | Palladium Catalyst | This compound |

Lithium-Halogen Exchange with Subsequent Iodination

Lithium-halogen exchange is a powerful method for the preparation of organolithium reagents from organic halides. wikipedia.orgnumberanalytics.com This reaction involves treating an aryl halide (typically a bromide or iodide) with an organolithium reagent, most commonly n-butyllithium or t-butyllithium. wikipedia.orgprinceton.edu The exchange is typically very fast, even at low temperatures. wikipedia.org

For the synthesis of this compound, a precursor such as Ethyl 2-bromo-5-methoxybenzoate could be treated with an organolithium reagent to generate the corresponding aryllithium species. This highly reactive intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired iodoarene. ias.ac.in It is crucial to perform this reaction at low temperatures to avoid side reactions, and the choice of solvent can also play a significant role. reddit.com

| Step | Reactant | Reagent | Intermediate/Product |

| 1 | Ethyl 2-bromo-5-methoxybenzoate | n-Butyllithium | Ethyl 2-lithio-5-methoxybenzoate |

| 2 | Ethyl 2-lithio-5-methoxybenzoate | Iodine (I₂) | This compound |

Diazotization and Sandmeyer-Type Reactions for Aromatic Iodide Synthesis

One of the most classical and reliable methods for introducing an iodine atom onto an aromatic ring with high regioselectivity is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. thieme-connect.demasterorganicchemistry.com This two-step sequence begins with the conversion of an aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid at low temperatures. organic-chemistry.orgyoutube.com

The resulting diazonium salt is a highly reactive intermediate, with the diazonium group (–N₂⁺) being an excellent leaving group (as N₂ gas). masterorganicchemistry.com In the subsequent step, the diazonium salt is treated with an iodide source, most commonly potassium iodide (KI), to displace the diazonium group and form the aryl iodide. organic-chemistry.org Unlike the Sandmeyer reactions for introducing chlorine or bromine, the iodination step does not typically require a copper(I) salt catalyst. organic-chemistry.org

Several modern variations of this method aim to improve safety, efficiency, and environmental friendliness. These include using alternative proton sources like sulfonic acid-based cation-exchange resins or acidic ionic liquids to facilitate the diazotization under milder, aqueous, or even solvent-free conditions. ijcce.ac.irthieme-connect.deorganic-chemistry.org For instance, a one-pot method using sodium nitrite, silica (B1680970) sulfuric acid, and potassium iodide under solvent-free grinding conditions has been developed, offering good yields and stable diazonium intermediates. thieme-connect.de Another approach involves using a KI/NaNO₂/p-TsOH system in acetonitrile (B52724) at room temperature, which is effective for a range of aromatic amines. organic-chemistry.org

| Starting Amine | Reagents & Conditions | Product | Yield (%) | Reference |

| Various Aromatic Amines | NaNO₂, silica sulfuric acid, KI, grinding, room temp. | Corresponding Aryl Iodides | Good | thieme-connect.de |

| Various Aromatic Amines | KI, NaNO₂, p-TsOH, MeCN, room temp. | Corresponding Aryl Iodides | 50-90 | organic-chemistry.org |

| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | 1-Iodo-3,5-dimethoxybenzene | 75 | nih.gov |

| Various Aromatic Amines | Acidic ionic liquid [H-NMP]HSO₄, NaNO₂, NaI | Corresponding Aryl Iodides | Moderate to Good | ijcce.ac.ir |

| Aniline Derivatives | NaNO₂, HCl (in situ diazotization), then KI | Corresponding Aryl Iodides | Varies | masterorganicchemistry.com |

Reactivity and Transformation Pathways of Ethyl 2 Iodo 5 Methoxybenzoate

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in ethyl 2-iodo-5-methoxybenzoate is the most reactive site for oxidative addition to low-valent transition metal catalysts, such as those based on palladium and copper. This high reactivity, compared to aryl bromides or chlorides, allows cross-coupling reactions to proceed under milder conditions. These transformations are pivotal for constructing more complex molecular architectures from this readily available building block.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in synthetic organic chemistry. libretexts.org For substrates like this compound, the general order of reactivity for the aryl halide in the crucial oxidative addition step is Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com This step involves the insertion of a Pd(0) complex into the carbon-iodine bond, initiating the catalytic cycle. libretexts.orgwuxiapptec.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. wuxiapptec.com This reaction has become a preferred method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. The general catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine to the palladium center and deprotonation by a base to form a palladium-amido complex. The final step, reductive elimination, yields the desired N-aryl product and regenerates the Pd(0) catalyst. wuxiapptec.com

While the Buchwald-Hartwig amination is a standard method for aryl iodides, specific studies detailing its application directly to this compound are not extensively documented in the surveyed literature. However, the synthesis of structurally related compounds, such as methyl 4-amino-3-iodo-5-methoxybenzoate, highlights the importance of C-N bond formation in this class of molecules. nih.gov For a typical Buchwald-Hartwig reaction, a range of palladium sources, phosphine (B1218219) ligands (e.g., XPhos), and bases (e.g., NaOt-Bu, Cs₂CO₃) can be employed in solvents like toluene (B28343) or dioxane. wuxiapptec.compurdue.edu

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (like a boronic acid or ester) with an organohalide. yonedalabs.combeilstein-journals.org The reaction is valued for its mild conditions, the commercial availability of a vast array of boronic acids, and the environmentally benign nature of its boron-containing byproducts. yonedalabs.com The key steps in the catalytic cycle include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (activated by a base), and concluding with reductive elimination to form the new biaryl C-C bond. yonedalabs.com

Aryl iodides are highly effective electrophiles for this transformation. yonedalabs.com Although specific examples of this compound undergoing Suzuki-Miyaura coupling were not detailed in the provided search results, its structure is well-suited for such reactions. It could be coupled with various aryl or heteroaryl boronic acids to generate a diverse library of biaryl compounds. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction, with common systems including a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base such as a carbonate or phosphate. yonedalabs.com

This compound serves as an effective model substrate in copper-catalyzed Ullmann-Goldberg type reactions. nih.gov Research has demonstrated its utility in a one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-one derivatives through a coupling-cyclization sequence with 2-aminopyridines. nih.gov This transformation showcases the formation of both a C-N bond and a new heterocyclic ring system in a single process. nih.gov

The copper(I) iodide (CuI)-catalyzed coupling-cyclization of this compound with a nucleophile like 2-aminopyridine (B139424) is proposed to proceed through several key steps. nih.gov The reaction is initiated by the oxidative addition of CuI to the aryl iodide (this compound). The resulting organo-copper species then interacts with the 2-aminopyridine to form a copper-amidate intermediate. Subsequent reductive elimination of copper yields a 2-(pyridin-2-ylamino)benzoate ester intermediate. The final step involves the activation of the ester carbonyl group, followed by an intramolecular nucleophilic attack from the pyridine (B92270) nitrogen, leading to cyclization and the formation of the final tricyclic product. nih.gov

The efficiency of the CuI-catalyzed Ullmann-Goldberg coupling-cyclization of this compound can be dramatically enhanced through the use of ultrasound irradiation. nih.gov Studies comparing silent (no ultrasound) conditions with sonication show a significant improvement in both reaction rate and product yield under ultrasound. For instance, in the reaction between this compound and 2-aminopyridine, heating at 80 °C for 60 minutes without ultrasound resulted in a 46% yield. nih.gov In contrast, applying ultrasound irradiation (35 kHz) under the same temperature allowed the reaction to reach a 91% yield in only 15 minutes. nih.gov This acceleration demonstrates the powerful effect of ultrasound in facilitating mass transfer and activating the reactants in this type of heterogeneous reaction. nih.gov

Table 1: Effect of Reaction Conditions on the Ullmann-Goldberg Coupling-Cyclization of this compound (1a) with 2-aminopyridine (2a) nih.gov

All reactions were performed using this compound (1 mmol), 2-aminopyridine (2 mmol), CuI (0.10 mmol), and Cs₂CO₃ (2 mmol) in DMSO (5 mL) under an inert atmosphere.

| Entry | Temperature (°C) | Time (min) | Ultrasound | Yield (%) |

| 1 | 25 | 60 | Yes | 0 |

| 2 | 50 | 60 | Yes | 0 |

| 3 | 80 | 30 | Yes | 90 |

| 4 | 80 | 15 | Yes | 91 |

| 5 | 80 | 60 | No | 46 |

Grignard Reagent Cross-Coupling Reactions with Aryl Iodides

Cross-coupling reactions that form carbon-carbon bonds are fundamental in organic synthesis. The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium, is a prominent example of such transformations. scispace.comorganic-chemistry.org In these reactions, aryl iodides, including structures like this compound, are often preferred substrates due to their higher reactivity compared to the corresponding bromides or chlorides. frontiersin.org This enhanced reactivity makes them valuable partners for the synthesis of complex molecules, particularly unsymmetrical biaryls. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of Grignard cross-coupling reactions is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, ligands, solvent, and temperature.

Catalyst and Ligand Systems: Nickel and palladium complexes are the most common catalysts for Kumada couplings. scispace.comorganic-chemistry.org More recently, copper salts such as copper(I) iodide (CuI) and lithium tetrachlorocuprate (Li₂CuCl₄) have also been employed effectively. researchgate.netthieme-connect.de The performance of nickel catalysts can be significantly enhanced by additives. For instance, the use of 1,3-butadiene (B125203) as an additive instead of traditional phosphine ligands has proven remarkably effective, enabling high yields under mild conditions (0–25 °C). scispace.com Catalyst precursors like NiCl₂, Ni(acac)₂, and Ni(COD)₂ are all viable options for these systems. scispace.comresearchgate.net

Solvent and Temperature: The reaction medium plays a critical role. For copper-catalyzed couplings, tetrahydrofuran (B95107) (THF) is generally a superior solvent to diethyl ether, as it minimizes side reactions. thieme-connect.de Temperature is another key variable that must be controlled. In a study focused on optimizing a copper-catalyzed Grignard cross-coupling, the ideal temperature range for the reaction between an aryl iodide and isopropylmagnesium chloride (iPrMgCl) was found to be between -40°C and -15°C. gatech.edu Conversely, a different study using a CuI catalyst determined the optimal conditions to be refluxing at 67°C for 6 hours with a 2 mol% catalyst loading. researchgate.net

The following table summarizes the optimization of a copper-catalyzed cross-coupling reaction involving an aryl iodide and an isoprenoid bromide, highlighting the effect of temperature on reaction yield. gatech.edu

| Entry | Reactant | Grignard Reagent | Temperature (°C) | Yield (%) |

| 1 | Farnesyl bromide | iPrMgCl | -78 | 49 |

| 2 | Farnesyl bromide | iPrMgCl | -40 | 73 |

| 3 | Farnesyl bromide | iPrMgCl | -15 | 73 |

| 4 | Farnesyl bromide | iPrMgCl | 0 | 59 |

| 5 | Farnesyl bromide | iPrMgCl | 25 | 45 |

Data derived from studies on a farnesyl bromide model system. gatech.edu

Substituent Effects on Coupling Efficiency and Selectivity

The electronic and steric properties of the substituents on both the aryl iodide and the Grignard reagent can have a profound impact on the efficiency and selectivity of the coupling reaction.

Electronic Effects: The rate of reaction is often influenced by the electronic nature of the substituents. For aryl Grignard reagents with para-substituents, electron-donating groups typically accelerate the reaction, whereas electron-withdrawing groups tend to slow it down. researchgate.netrsc.org These electronic factors affect not only the reaction rate but also the selectivity of the transformation. rsc.orgresearchgate.net In an investigation of aryl-allyl cross-coupling, a doubly methylated aryl substituent on the benzoate (B1203000) substrate was found to give the highest yield, demonstrating the positive effect of electron-donating groups. gatech.edu

Steric Effects: Steric hindrance, particularly from ortho-substituents on the aryl Grignard reagent, plays a crucial role in directing reaction pathways. rsc.orgresearchgate.net Large ortho-groups can impede the standard cross-coupling reaction, which can be exploited to promote alternative, more selective transformations, such as multicomponent couplings in certain nickel-catalyzed systems. rsc.orgresearchgate.netthieme-connect.com

Nucleophilic Substitution Reactions at the Aryl Iodide Center

While aryl halides are generally unreactive toward traditional nucleophilic aromatic substitution (SₙAr) pathways, the carbon-iodine bond in compounds like this compound offers a site for such reactions, often facilitated by a metal catalyst. frontiersin.orgnih.gov The iodine atom is an excellent leaving group, which enhances the substrate's reactivity.

A key example of a nucleophilic substitution involving this compound is the Ullmann-Goldberg type reaction. A study detailed the coupling-cyclization of this compound with 2-aminopyridine, catalyzed by copper(I) iodide in DMSO. nih.gov This reaction proceeds via a nucleophilic attack of the amine on the aryl iodide, followed by an intramolecular cyclization. The optimization of this process involved adjusting the base, temperature, and the use of ultrasound to improve reaction efficiency. nih.gov

The table below presents the results of optimizing the conditions for the Ullmann-Goldberg reaction between this compound (1a) and 2-aminopyridine (2a). nih.gov

| Entry | Catalyst (mol%) | Base (equiv) | Temperature (°C) | Time (min) | Method | Yield (%) |

| 1 | CuI (10) | Cs₂CO₃ (1.5) | 25 | 60 | Ultrasound | 61 |

| 2 | CuI (10) | Cs₂CO₃ (1.5) | 50 | 60 | Ultrasound | 72 |

| 3 | CuI (10) | Cs₂CO₃ (2.0) | 50 | 15 | Ultrasound | 93 |

| 4 | CuI (10) | Cs₂CO₃ (2.0) | 50 | 15 | Stirring | 15 |

| 5 | None | Cs₂CO₃ (2.0) | 50 | 15 | Ultrasound | Trace |

All reactions were performed in DMSO under an inert atmosphere. nih.gov

Halogen-Metal Exchange Reactions and Organometallic Intermediate Formation

Halogen-metal exchange is a fundamental and widely used method for the synthesis of organometallic compounds from organic halides. wikipedia.org This reaction is especially effective for converting aryl iodides and bromides into highly reactive organolithium and organomagnesium (Grignard) reagents. wikipedia.org The reactivity trend for the halogen in this exchange is I > Br > Cl, making aryl iodides like this compound ideal substrates. wikipedia.org

Preparation of Aryllithium and Arylmagnesium Reagents

The transformation of the C-I bond into a C-Li or C-Mg bond generates powerful nucleophilic intermediates that are cornerstones of synthetic chemistry.

Aryllithium Reagents: These are typically prepared by reacting an aryl iodide with an alkyllithium reagent, such as n-butyllithium. wikipedia.org This is an equilibrium process (R-Li + Ar-I ⇌ Ar-Li + R-I) that is driven toward the formation of the more stable aryllithium species. stackexchange.com

Arylmagnesium Reagents: While Grignard reagents can be formed by the direct reaction of magnesium metal with an aryl halide, the halogen-metal exchange method offers broader functional group tolerance. wikipedia.org In this approach, a readily available Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), is reacted with the aryl iodide to generate the desired arylmagnesium species in situ (i-PrMgCl + Ar-I → i-PrCl + Ar-MgCl). wikipedia.org

Kinetic and Mechanistic Aspects of Halogen-Metal Exchange

The halogen-metal exchange reaction is typically very fast and kinetically controlled. wikipedia.org The rate of exchange is influenced by the stability of the carbanion intermediates and can be accelerated by the presence of chelating groups, such as the methoxy (B1213986) group in this compound. wikipedia.org

Two primary mechanisms have been proposed for the lithium-halogen exchange: wikipedia.orgstackexchange.com

A Nucleophilic Pathway: This mechanism proceeds through a reversible "ate-complex" intermediate, where the carbanion from the alkyllithium reagent attacks the iodine atom of the aryl halide. wikipedia.org

A Single Electron Transfer (SET) Pathway: This alternative mechanism involves the formation of radical intermediates. wikipedia.orgstackexchange.com

The dominant pathway often depends on the specific substrates, solvent, and reaction conditions. stackexchange.com For palladium-catalyzed halogen exchange reactions involving aryl iodides, kinetic studies have demonstrated a first-order dependence on both the palladium catalyst and the aryl iodide, allowing for the determination of the activation free energy barrier for the process. acs.org

Subsequent Trapping Reactions with Electrophiles

The carbon-iodine bond in this compound is a key functional group that enables a diverse range of transformations. A primary strategy for its functionalization involves the conversion of the electrophilic aryl iodide into a nucleophilic organometallic intermediate. This intermediate is then "trapped" by a suitable electrophile, allowing for the introduction of a wide variety of substituents at the 2-position. This two-step sequence, involving the formation of a carbon-metal bond followed by reaction with an electrophile, is a cornerstone of modern organic synthesis.

The initial step is typically a metal-halogen exchange reaction. This is commonly achieved using strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures to generate a highly reactive aryllithium species. Alternatively, the aryl iodide can be converted into more stable organometallic reagents, such as organozinc (via reaction with activated zinc) or organomagnesium (Grignard) reagents.

Once formed, these nucleophilic intermediates can be quenched with a broad spectrum of electrophiles. This approach provides a reliable pathway to synthesize a variety of substituted methoxybenzoates. Simple electrophiles like deuterium (B1214612) oxide (D₂O) can be used for isotopic labeling, while alkyl halides introduce alkyl chains. More complex carbon-carbon and carbon-heteroatom bonds can be formed using sophisticated trapping agents and catalytic cross-coupling reactions.

Palladium- and nickel-catalyzed cross-coupling reactions are particularly powerful methods that fall under this category. In these processes, an organometallic species is often generated in situ from the aryl iodide, which then couples with an electrophilic partner. For instance, in the Negishi coupling, an organozinc reagent is formed and coupled with another organic halide. organic-chemistry.orgwikipedia.org Similarly, the Sonogashira reaction couples the aryl iodide with a terminal alkyne, and the Suzuki reaction utilizes an organoboron species. walisongo.ac.idorganic-chemistry.orgrsc.org These reactions significantly expand the range of accessible structures from this compound.

Research has demonstrated the versatility of this compound in such transformations. For example, it serves as a precursor in copper-catalyzed Ullmann-Goldberg type couplings and Sonogashira coupling-cyclization strategies to build complex heterocyclic systems. researchgate.netnih.gov The reactivity of the aryl iodide allows for its participation in these catalyzed cycles where it effectively couples with nucleophilic partners like amines and alkynes. researchgate.netnih.gov

The following table summarizes various electrophilic trapping reactions applicable to the organometallic intermediates derived from this compound, based on established chemical principles.

| Intermediate | Electrophile (Trapping Agent) | Reaction Type | Product Structure |

| Aryllithium | Deuterium Oxide (D₂O) | Deuteration | |

| Aryllithium | Iodomethane (CH₃I) | Alkylation | |

| Aryllithium | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silylation | |

| Arylzinc | Aryl Halide (Ar-X) / Pd or Ni catalyst | Negishi Coupling | |

| Aryl Group | Terminal Alkyne (RC≡CH) / Pd/Cu catalyst | Sonogashira Coupling | |

| Arylboronic acid/ester | Aryl Halide (Ar-X) / Pd catalyst | Suzuki Coupling |

This table represents potential transformations based on standard organometallic chemistry. The aryl group in the product structures corresponds to the 2-ethoxycarbonyl-4-methoxyphenyl moiety.

Applications of Ethyl 2 Iodo 5 Methoxybenzoate in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Organic Molecules and Heterocyclic Scaffolds

The primary value of Ethyl 2-iodo-5-methoxybenzoate in organic synthesis lies in its function as a versatile building block. The presence of the iodine atom at the ortho-position to the ester is particularly significant. The carbon-iodine bond is relatively weak and highly susceptible to participating in a variety of powerful carbon-carbon bond-forming reactions.

This reactivity is best exemplified by its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.comyoutube.com In these reactions, the iodo-substituted benzene (B151609) ring can be coupled with a wide range of organoboron reagents to create more complex molecular architectures. youtube.comfrontiersin.org The power of this reaction is its tolerance for numerous functional groups, allowing for the efficient synthesis of intricate products. youtube.com

A closely related compound, Methyl 5-iodo-2-methoxybenzoate, serves as a documented intermediate in the synthesis of 4,4′-dimethoxy-3,3′-biphenyldicarboxylic acid, which is a linker molecule used to create Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly ordered, crystalline materials with applications in gas storage, separation, and catalysis. This demonstrates how this class of iodo-benzoates is integral to the construction of advanced, functional materials. The parent acid, 2-Iodo-5-methoxybenzoic acid, is also classified as an organic building block and a MOF ligand. bldpharm.com

Furthermore, the strategic placement of its functional groups makes this compound a potential precursor for the synthesis of heterocyclic scaffolds. Cross-coupling reactions can be used to introduce side chains that can then be cyclized to form rings containing nitrogen, oxygen, or sulfur. For instance, Suzuki-Miyaura reactions are a known method for producing ortho-substituted arylpyridines, an important class of heterocyclic compounds. nih.gov

Precursor for Optoelectronic Materials

The tunable electronic nature of substituted aromatic compounds makes them prime candidates for use in optoelectronic devices. The core structure of this compound allows for modifications that can influence properties like electron affinity and ionization potential, which are critical for device performance.

Development of Components for Organic Light Emitting Diodes (OLEDs)

This compound and its parent acid are identified as belonging to a class of molecules used in the development of OLED materials. bldpharm.com High-performance OLEDs rely on a stack of thin organic layers, each with a specific function, such as electron transport or light emission. rsc.org The development of novel electron-transport materials (ETMs) is crucial for creating devices with high efficiency and low operating voltages. rsc.org The molecular framework of this compound serves as a scaffold that can be further functionalized, for example, through Suzuki coupling, to produce larger, conjugated systems suitable for use in these devices.

Synthesis of Materials for Organic Photovoltaic Cells

While the structural motifs of this compound are relevant to the design of materials for organic electronics, its specific application as a direct precursor in the synthesis of materials for organic photovoltaic (OPV) cells is not widely documented in available research. The development of OPV materials often involves similar synthetic strategies to those used for OLEDs, but no direct examples linking this specific compound to OPV applications were found.

Intermediate in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. This compound, as a multi-functionalized building block, has potential as an intermediate in this sector.

Role in Fragrance and Flavor Compound Development

Substituted benzoate (B1203000) esters are a well-known class of compounds used in the fragrance industry. For example, ethyl 2-methoxybenzoate (B1232891) (which lacks the iodo substituent) is a registered fragrance ingredient. nih.gov However, a specific, documented role for this compound as an intermediate in the development of commercial fragrance or flavor compounds is not prominent in the scientific literature. Its functional groups offer pathways to a variety of derivatives, but its direct application in this field is not established.

Medicinal Chemistry and Pharmaceutical Development Leveraging Ethyl 2 Iodo 5 Methoxybenzoate Scaffolds

Synthesis of Pharmacologically Active Derivatives

The ethyl 2-iodo-5-methoxybenzoate scaffold is a valuable building block for the synthesis of pharmacologically active molecules primarily due to the presence of the iodo group at the 2-position. This iodo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors.

For instance, the iodine atom can be readily displaced by a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This allows for the systematic modification of the core structure, leading to the generation of large libraries of derivatives for biological screening. The ester and methoxy (B1213986) groups on the benzene (B151609) ring also offer sites for further chemical modification, providing additional opportunities to fine-tune the physicochemical and pharmacological properties of the resulting compounds.

While direct examples of large-scale synthesis of pharmacologically active derivatives starting specifically from this compound are not extensively documented in publicly available literature, the principles of synthetic chemistry strongly support its potential. The synthesis of related iodo- and methoxy-substituted benzoates has been reported in the context of creating building blocks for more complex molecules, such as those used in the development of metal-organic frameworks. researchgate.net The synthetic routes employed in these cases are directly applicable to this compound for the generation of novel pharmaceutical agents.

Exploration as an Intermediate in Drug Discovery Programs

The true value of this compound in pharmaceutical development lies in its role as a versatile intermediate for the synthesis of a diverse range of bioactive compounds. Its structural motifs are found in numerous classes of drugs, and its reactivity allows for its incorporation into various drug discovery pipelines.

Precursor to Potential Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Heterocyclic compounds, in particular, are a rich source of antimicrobial drugs. The this compound scaffold can serve as a precursor for the synthesis of various heterocyclic systems with potential antimicrobial activity. For example, through a series of chemical transformations, the iodo- and methoxy-substituted benzene ring can be elaborated into more complex structures like benzothiazoles, triazoles, and pyrimidines, which are known to exhibit antibacterial and antifungal properties.

Research on the synthesis of novel benzothiazole (B30560) derivatives has demonstrated their potential as antimicrobial and antibiofilm agents. Similarly, studies on 1,2,4-triazole (B32235) derivatives have shown that this class of compounds can exhibit significant antimicrobial activity. nih.gov The synthesis of these and other heterocyclic systems often involves the use of substituted phenyl precursors, highlighting the potential of this compound as a starting point for the discovery of new antimicrobial drugs. For instance, the synthesis of 2-azidobenzothiazoles from substituted 2-aminobenzothiazoles has been reported as a route to new antibacterial agents. nih.gov

Contribution to Antidiabetic and Antioxidant Compound Synthesis

The structural features of this compound, particularly the methoxy-substituted phenyl ring, are present in a number of compounds with antidiabetic and antioxidant properties. While direct synthesis from this specific starting material is not always documented, the synthesis of structurally related compounds provides a clear indication of its potential.

For example, a study on phenylthio-ethyl benzoate (B1203000) derivatives demonstrated their potential as antidiabetic, antioxidant, and anti-obesity agents. derpharmachemica.com The most potent compound in this study exhibited strong inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. derpharmachemica.com Another area of interest is the synthesis of thiazolidinediones, a class of antidiabetic drugs. The synthesis of these compounds often involves precursors with a substituted benzene ring. Research on novel thiazolidinone derivatives has shown their potential as antidiabetic agents. mdpi.com

Furthermore, the methoxyphenol moiety is a well-known structural feature in many natural and synthetic antioxidants. The synthesis of 2-aryl benzothiazole derivatives has been explored for their antioxidant potential, with some compounds showing significant radical scavenging activity. mdpi.com The synthesis of isocoumarin (B1212949) derivatives from methyl 2-(phenylethynyl)benzoate has also been investigated, with the resulting compounds exhibiting antioxidant properties. nih.gov

| Compound Class | Biological Activity | Relevant Research Findings |

| Phenylthio-ethyl benzoate derivatives | Antidiabetic, Antioxidant, Anti-obesity | Potent inhibition of α-amylase and α-glucosidase. derpharmachemica.com |

| Thiazolidinones | Antidiabetic | Novel derivatives show promising antidiabetic potential. mdpi.com |

| 2-Aryl benzothiazoles | Antioxidant | Significant radical scavenging activity observed. mdpi.com |

| Isocoumarins | Antioxidant | Synthesized derivatives demonstrated antioxidant properties. nih.gov |

Development of Compounds for Specific Biological Activities (e.g., Enzyme Inhibition)

The this compound scaffold can be utilized to develop inhibitors of specific enzymes that are implicated in various diseases. The ability to introduce a wide range of chemical groups via the iodo substituent allows for the design of molecules that can fit into the active site of a target enzyme and modulate its activity.

An example of this is in the development of inhibitors for enzymes like dihydrofolate reductase (DHFR), a target for anticancer drugs like methotrexate (B535133). The synthesis of dideaza analogs of methotrexate has been explored, where a substituted benzoyl glutamyl structure is a key component. nih.gov The synthetic strategies used to create these analogs could be adapted using this compound as a starting point.

Another relevant area is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The synthesis of novel purine (B94841) derivatives as DPP-4 inhibitors has been reported, demonstrating the potential of heterocyclic scaffolds in this therapeutic area. nih.gov The design and synthesis of novel α-glucosidase inhibitors based on embelin (B1684587) derivatives also highlights the potential for developing enzyme inhibitors from substituted aromatic precursors. nih.gov

Structure-Activity Relationship (SAR) Studies of Derived Bioactive Compounds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For compounds derived from the this compound scaffold, SAR studies would involve systematically modifying the different parts of the molecule and evaluating the impact on their pharmacological properties.

Key areas for SAR exploration would include:

The substituent at the 2-position: The nature of the group introduced in place of the iodine atom would be a primary focus. Varying the size, shape, and electronic properties of this substituent would likely have a significant impact on the compound's interaction with its biological target. For example, in the synthesis of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino partial structure was found to be critical for activity. frontiersin.org

The methoxy group at the 5-position: The presence and position of the methoxy group can influence the compound's polarity, metabolic stability, and binding affinity. Studies on ethyl p-methoxycinnamate have suggested that the methoxy group plays an important role in its anti-inflammatory activity. nih.gov

The ethyl ester group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides. These modifications can alter the compound's solubility, cell permeability, and pharmacokinetic profile.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Iodo 5 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework. While a complete experimental spectrum for Ethyl 2-iodo-5-methoxybenzoate is not widely published, its spectral characteristics can be reliably predicted by analyzing its constituent functional groups and the influence of its substituents based on data from similar compounds.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

The ethyl group will present as a quartet and a triplet. The quartet, corresponding to the methylene (B1212753) protons (-OCH₂CH₃), is anticipated to appear downfield due to the deshielding effect of the adjacent oxygen atom, likely in the range of 4.2-4.4 ppm. The triplet, corresponding to the methyl protons (-OCH₂CH₃), will be found further upfield, typically around 1.3-1.4 ppm.

The methoxy group (-OCH₃) protons will give rise to a sharp singlet, with a chemical shift influenced by its position on the aromatic ring. For comparison, the methoxy group in methyl 2-methoxybenzoate (B1232891) appears around 3.8-3.9 ppm.

The aromatic region will show a more complex pattern due to the substitution. The three aromatic protons will be split by each other. Based on the substitution pattern (iodine at C2, methoxy at C5, and the ester at C1), we would expect to see three signals in the aromatic region. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Their exact chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds

| Proton | Predicted Chemical Shift (ppm) for this compound | Reference Compound | Reference Chemical Shift (ppm) |

|---|---|---|---|

| -OCH₂CH₃ | ~4.3 (quartet) | Ethyl benzoate (B1203000) | 4.34 |

| -OCH₂CH₃ | ~1.3 (triplet) | Ethyl benzoate | 1.37 |

| -OCH₃ | ~3.8 (singlet) | Methyl 2-methoxybenzoate | 3.85 |

| Aromatic H | 6.5 - 8.0 | Ethyl 2-iodobenzoate | 7.1-7.9 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear between 110 and 160 ppm. The carbon bearing the iodine (C2) will be significantly shifted upfield due to the "heavy atom effect," while the carbon attached to the methoxy group (C5) and the ester group (C1) will be downfield. The ethyl group carbons will be observed upfield, with the -OCH₂- carbon around 60-62 ppm and the -CH₃ carbon around 14 ppm. The methoxy carbon should appear around 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-170 |

| C1 (C-COOEt) | 130-135 |

| C2 (C-I) | 90-95 |

| C3 | 115-120 |

| C4 | 125-130 |

| C5 (C-OCH₃) | 155-160 |

| C6 | 110-115 |

| -OCH₂CH₃ | 60-62 |

| -OCH₂CH₃ | ~14 |

| -OCH₃ | 55-56 |

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, it would show a clear correlation between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons. It would also help in deciphering the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum, as well as the ethyl and methoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations from the methoxy protons to the C5 carbon and from the ethyl methylene protons to the carbonyl carbon would confirm their respective placements.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The nominal molecular weight of this compound (C₁₀H₁₁IO₃) is 322 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 322. A characteristic feature would be the isotopic pattern of iodine, which is monoisotopic at mass 127.

Common fragmentation pathways for benzoate esters include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 277, and the loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z 293. The loss of a neutral molecule of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement is also possible, leading to a fragment corresponding to 2-iodo-5-methoxybenzoic acid.

High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. For C₁₀H₁₁IO₃, the calculated exact mass is 321.9702. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent band would be the C=O stretch of the ester group, which is expected to appear in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would likely be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (aliphatic) | Stretch | 3000-2850 |

| C=O (ester) | Stretch | 1740-1720 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C-O (ester/ether) | Stretch | 1250-1000 |

| C-I | Stretch | 600-500 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. For this compound and its derivatives, X-ray crystallography offers a means to precisely elucidate their solid-state architecture.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed three-dimensional model of the molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉IO₃ |

| Formula Weight | 292.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.3378 (7) |

| b (Å) | 7.0690 (11) |

| c (Å) | 33.120 (5) |

| β (°) | 92.727 (2) |

| Volume (ų) | 1014.4 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

For this compound, PXRD would be primarily employed for:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch with a reference pattern (either calculated from single-crystal data or from a standard) to confirm the identity and purity of the crystalline phase.

Polymorph Screening: Identifying the presence of different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties.

Quality Control: Ensuring batch-to-batch consistency in the crystallinity and phase purity of the final product.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as described by Bragg's Law. While specific PXRD data for this compound is not provided in the search results, the technique remains a crucial tool for the characterization of its solid-state properties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. For the synthesis and analysis of this compound, chromatographic methods are essential for monitoring reaction progress, assessing the purity of the product, and for its isolation from reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for qualitative analysis. It is particularly useful for:

Monitoring Reaction Progress: Tracking the consumption of starting materials and the formation of the product over time.

Purity Assessment: Quickly determining the number of components in a sample.

Solvent System Selection: Optimizing the mobile phase for separation by column chromatography.

In a typical TLC experiment for this compound, a small amount of the sample is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, such as silica (B1680970) gel). The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. The separated spots are visualized, often under UV light, and their retention factors (Rf) are calculated.

The synthesis of a related compound, Ethyl 2,6-dimethoxybenzoate , was monitored by TLC, highlighting the utility of this technique in similar synthetic procedures. mdpi.com

Column Chromatography (CC)

Column Chromatography (CC) is a preparative technique used to separate and purify individual components from a mixture. It operates on the same principles as TLC but on a much larger scale. The stationary phase is packed into a vertical glass column, and the sample mixture is loaded onto the top. The mobile phase (eluent) is then passed through the column, carrying the components with it at different rates depending on their interactions with the stationary phase.

For the purification of this compound, column chromatography would be the method of choice to isolate the desired product from unreacted starting materials, by-products, and other impurities. The selection of the appropriate stationary phase (e.g., silica gel or alumina) and eluent system is critical for achieving a successful separation. The fractions are collected as they exit the column and are typically analyzed by TLC to identify those containing the pure product.

The table below outlines typical parameters for the chromatographic purification of benzoate esters, which would be applicable to this compound.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | UV light (254 nm) |

| Column Chromatography (CC) | Silica Gel (60-120 or 230-400 mesh) | Gradient of Hexane/Ethyl Acetate | TLC analysis of fractions |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Iodo 5 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties, including molecular orbitals and electrostatic potential, which are crucial for understanding reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For ethyl 2-iodo-5-methoxybenzoate, the electronic character would be influenced by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing ethyl carboxylate (-COOEt) and iodo (-I) groups. Theoretical investigations on related substituted benzenes and anisoles provide a basis for predicting the electronic landscape of this molecule. rsc.orgnih.gov In similar systems, the HOMO is often localized on the aromatic ring and the electron-donating substituents, while the LUMO is associated with the electron-withdrawing groups and the ring.

Table 1: Predicted Frontier Orbital Characteristics for this compound based on Analogous Compounds

| Orbital | Predicted Characteristics | Influencing Substituents |

| HOMO | Primarily localized on the benzene (B151609) ring and the oxygen atom of the methoxy group. | The electron-donating methoxy group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. |

| LUMO | Primarily localized on the carbonyl group of the ethyl ester and the carbon atom attached to the iodine. | The electron-withdrawing ethyl carboxylate and iodo groups lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be moderate, indicating a balance between stability and reactivity. | The combination of electron-donating and electron-withdrawing groups modulates the gap. |

This table is a predictive representation based on general principles of computational chemistry and data from related compounds.

Studies on other substituted aromatic compounds have shown that the nature and position of substituents significantly affect the energies and distribution of frontier orbitals. rsc.orgrsc.org

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the ESP map is predicted to show a significant negative potential around the oxygen atoms of the carbonyl group in the ethyl ester and the methoxy group. These areas would be the most likely sites for interaction with electrophiles. A region of positive potential is expected around the hydrogen atoms of the ethyl group and potentially a region of slight positive character (a "sigma-hole") on the iodine atom, which is a common feature for halogens and can lead to halogen bonding. nih.gov

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Strongly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Methoxy Oxygen | Negative (Red/Orange) | Site for electrophilic attack. |

| Iodine Atom | Slightly Positive (Blue/Green) on the outer side (σ-hole) | Potential for halogen bonding interactions. |

| Aromatic Hydrogens | Slightly Positive (Blue/Green) | Weakly acidic protons. |

This table provides a qualitative prediction of the electrostatic potential map based on the functional groups present in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govchemspider.com For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational preferences and how it interacts with other molecules in different environments.

Conformational studies on similar aromatic esters suggest that the planarity of the ester group with the benzene ring is often favored to maximize conjugation, but steric hindrance from adjacent substituents can cause it to twist. nih.gov In the case of this compound, the bulky iodine atom at the ortho position would likely influence the preferred orientation of the ethyl carboxylate group.

Quantum Chemical Methods for Thermodynamic Properties and Reaction Energetics

Quantum chemical methods can be employed to calculate the thermodynamic properties of molecules, such as their enthalpy of formation, and to model the energetics of chemical reactions. researchgate.net

The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Quantum chemical calculations, such as those using G3 or G4 theory, can provide accurate estimates of this value. researchgate.net For this compound, the enthalpy of formation would be influenced by the stabilizing effect of the aromatic ring and the electronic interactions of the substituents.

Furthermore, these methods can be used to model the energy profiles of potential reaction pathways. For instance, the energetics of nucleophilic substitution at the iodinated carbon or hydrolysis of the ester can be investigated to predict the feasibility and kinetics of such reactions.

The substituents on the benzene ring of this compound can engage in various intramolecular interactions that influence its conformation and stability. These can include steric repulsion between the adjacent iodo and ethyl carboxylate groups, as well as potential weak hydrogen bonds or other non-covalent interactions. Quantum chemical calculations can quantify the strength of these interactions and their impact on the molecule's geometry. For example, the interaction between the lone pairs of the methoxy oxygen and the π-system of the ring can be analyzed. nih.gov

In Silico Docking and Ligand-Protein Interaction Studies for Bioactivity Prediction

Consequently, there is no data available on the potential protein targets, binding affinities, docking scores, or specific amino acid interactions for this compound. The generation of detailed research findings and data tables, as requested, is not possible due to the absence of primary research in this specific area.

Further computational research would be required to elucidate the potential biological activities and protein-ligand interactions of this compound. Such studies would involve:

Identification of potential protein targets based on structural similarity to other known bioactive molecules.

Performance of molecular docking simulations to predict the binding mode and affinity of the compound within the active sites of these targets.

Analysis of the resulting complexes to identify key interacting amino acid residues and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Without such dedicated computational studies, any discussion on the bioactivity prediction for this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Outlook for Ethyl 2 Iodo 5 Methoxybenzoate Chemistry

Development of Greener and More Sustainable Synthetic Routes

The synthesis of aryl halides, including Ethyl 2-iodo-5-methoxybenzoate, is a cornerstone of organic chemistry. However, traditional methods often rely on harsh reagents and produce significant waste. Future research will undoubtedly focus on the development of more environmentally benign synthetic protocols. This includes the exploration of alternative iodinating agents that are less toxic and more atom-economical. chemistryjournals.net Furthermore, the use of greener solvents, such as water or bio-derived solvents, and the implementation of energy-efficient reaction conditions, like microwave-assisted synthesis, are anticipated to become more prevalent. chemistryjournals.net The overarching goal is to develop synthetic routes that minimize environmental impact while maintaining high yields and purity.

Exploration of Novel Catalytic Systems for Selective Transformations

The carbon-iodine bond in this compound is a prime site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed reactions are well-established, future research will likely explore novel and more sustainable catalytic systems. This includes the use of earth-abundant and less toxic metals as catalysts. researchgate.net Additionally, the development of catalytic systems that allow for the selective functionalization of C-H bonds on the aromatic ring, without the need for pre-functionalized starting materials, represents a significant and exciting frontier. nih.govacs.org Such advancements would provide more direct and efficient pathways to complex molecules.

Expansion of Applications in Emerging Material Technologies

The unique electronic and structural properties of substituted benzoates make them attractive candidates for applications in materials science. Future research is expected to explore the incorporation of the this compound moiety into advanced materials. For instance, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), where the heavy iodine atom could promote intersystem crossing and enhance phosphorescence. The development of novel polymers and porous materials derived from this compound could also lead to applications in areas such as gas storage, separation, and catalysis. researchgate.net

Targeted Design and Synthesis of Bioactive Molecules Incorporating the Moiety

Aryl halides are prevalent structural motifs in many pharmaceuticals and agrochemicals. The targeted design and synthesis of novel bioactive molecules incorporating the this compound scaffold is a promising area for future research. nih.gov By leveraging its reactivity in cross-coupling reactions, a diverse library of derivatives can be synthesized and screened for various biological activities. mdpi.com Computational modeling and structure-activity relationship (SAR) studies will play a crucial role in rationally designing molecules with enhanced potency and selectivity for specific biological targets. mdpi.com

Advanced Mechanistic Studies Using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and developing new ones. Future research will likely employ a combination of advanced experimental techniques, such as in-situ spectroscopic monitoring, and high-level computational modeling. arxiv.orgnih.gov These studies will provide valuable insights into the roles of catalysts, intermediates, and transition states, enabling the rational design of more efficient and selective synthetic methods. arxiv.org

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-iodo-5-methoxybenzoate, and how can reaction yields be improved?

this compound is synthesized via esterification of 2-iodo-5-methoxybenzoic acid with alcohols like trifluoroethanol under catalytic conditions. A one-pot method (21.6 mmol scale) achieves 89% yield using acid-catalyzed esterification, with purification via column chromatography . To improve yields:

- Use anhydrous conditions to minimize hydrolysis.

- Optimize stoichiometry (1:1.2 molar ratio of acid to alcohol).

- Monitor reaction progress by TLC (Rf = 0.43 in n-pentane/DCM = 2:1) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H-NMR : Aromatic protons appear at δ = 8.14 (dd, J = 8.0, 1.4 Hz) and δ = 7.63 (d, J = 8.2 Hz), with methoxy groups at δ = 3.90 (s) .

- HRMS : Molecular ion [M]+ at m/z 369.9281 confirms the molecular formula (C₁₀H₁₀F₃IO₃) .

- 19F-NMR : Trifluoroethyl groups show a singlet at δ = -73.4 .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with a gradient of n-pentane/DCM (2:1 to 1:1) to separate ester products from unreacted acid .

- Crystallization : Not typically effective due to the compound’s oily consistency; distillation under reduced pressure may be required .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom at the 2-position serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 80°C .

- Steric Effects : The methoxy group at the 5-position may hinder coupling efficiency; use bulky ligands (e.g., XPhos) to mitigate this .

- Byproduct Analysis : Monitor for deiodination products via LC-MS .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in chemical shifts may arise from solvent polarity or impurities. Mitigation strategies:

- Deuterated Solvent Consistency : Use CDCl₃ for all experiments to standardize shifts .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., mthis compound, δ = 8.14–7.10 for aromatic protons) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodoaryl group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Optimize transition states for cross-coupling reactions using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Docking Studies : Predict binding affinity in drug discovery contexts (e.g., enzyme active sites) .

Analytical and Methodological Challenges

Q. What experimental pitfalls arise when scaling up this compound synthesis?

- Exothermic Reactions : Control temperature during esterification to prevent runaway reactions .

- Purification Bottlenecks : Replace column chromatography with preparative HPLC for >10 g scales .

- Yield Variability : Trace moisture or catalyst poisoning (e.g., from iodide byproducts) reduces reproducibility; use molecular sieves and fresh catalysts .

Q. How do substituent modifications (e.g., replacing methoxy with ethoxy) alter the compound’s properties?

- Electronic Effects : Ethoxy groups increase electron density at the aryl ring, accelerating nucleophilic aromatic substitution .

- Solubility : Bulkier alkoxy groups improve solubility in nonpolar solvents .

- Biological Activity : Methoxy derivatives show higher antimicrobial activity compared to ethoxy analogs .

Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

The iodine atom enables late-stage functionalization via cross-coupling to introduce pharmacophores (e.g., heterocycles). Example workflow:

- Couple with boronic acids to generate biaryl motifs targeting ATP-binding pockets .

- Assess inhibitory activity using kinase assays (e.g., EGFR-TK with IC₅₀ < 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報